3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one
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Overview
Description
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one: is a complex organic compound that features a cyclobutanone ring substituted with a phenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Ring: This can be achieved through a involving a suitable diene and a dienophile.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dioxaborolane Moiety: This is typically done through a borylation reaction using a palladium catalyst to introduce the dioxaborolane group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the dioxaborolane moiety can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has diverse applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The phenyl group can interact with aromatic receptors, while the dioxaborolane moiety can form complexes with transition metals.
Pathways Involved: The compound can participate in catalytic cycles involving palladium or other transition metals, facilitating various organic transformations.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar borylation reactions.
3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propylamine hydrochloride: Another boronic ester with a different functional group arrangement.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with an aniline group instead of a cyclobutanone ring.
Uniqueness
The uniqueness of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one lies in its combination of a cyclobutanone ring with a phenyl group and a dioxaborolane moiety, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C16H21BO3 |
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Molecular Weight |
272.1 g/mol |
IUPAC Name |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C16H21BO3/c1-14(2)15(3,4)20-17(19-14)16(10-13(18)11-16)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
ZDNFHXGJRWJDCP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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